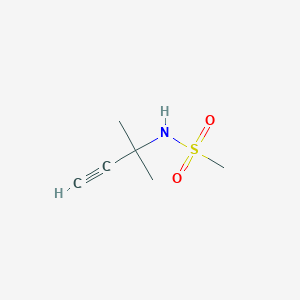

N-(2-methylbut-3-yn-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-methylbut-3-yn-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-5-6(2,3)7-10(4,8)9/h1,7H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVASHXUILZVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The key synthetic strategy for preparing N-(2-methylbut-3-yn-2-yl)methanesulfonamide involves the coupling of the alkynyl moiety with methanesulfonamide under catalytic conditions. The alkynyl precursor is typically a 2-methylbut-3-yn-2-yl derivative, which can be introduced via palladium-catalyzed cross-coupling or copper-catalyzed coupling reactions.

Preparation via Palladium-Catalyzed Coupling

A representative method described in the literature involves the reaction of an alkynyl halide or an alkynyl intermediate with methanesulfonamide in the presence of palladium catalysts and copper co-catalysts.

-

- A solution of the alkynyl precursor (e.g., compound 7 in a related study) is prepared in triethylamine.

- This compound is added along with palladium(II) chloride bis(triphenylphosphine) (PdCl2(PPh3)2) and copper(I) iodide (CuI).

- The reaction is heated at 60°C under an inert argon atmosphere for approximately 2.5 hours.

- After completion, the mixture is worked up by extraction and purified by silica gel chromatography to isolate the desired sulfonamide product.

| Reagent/Condition | Amount/Details |

|---|---|

| Alkynyl precursor (e.g., compound 7) | 1.34 mmol |

| This compound | 1.47 mmol |

| PdCl2(PPh3)2 | 0.041 mmol |

| CuI | 0.042 mmol |

| Triethylamine | 6 mL |

| Temperature | 60°C |

| Atmosphere | Argon |

| Reaction time | 2.5 hours |

Copper-Catalyzed Coupling Using Alkynyl Bromides

An alternative method employs copper-catalyzed coupling of alkynyl bromides with sulfonamide nucleophiles.

-

- Preparation of the alkynyl bromide intermediate (e.g., 4-bromo-2-methylbut-1-en-3-yne) by bromination of the corresponding alkynyl precursor.

- The bromide is then reacted with methanesulfonamide in the presence of copper sulfate pentahydrate, 1,10-phenanthroline as ligand, and potassium carbonate as base.

- The reaction is typically carried out in toluene at 70°C for 6–9 hours.

- After reaction completion, the mixture is filtered, concentrated, and purified by silica gel chromatography.

| Reagent/Condition | Amount/Details |

|---|---|

| Alkynyl bromide intermediate | ~22.7 mmol |

| N-alkyl sulfonamide (methanesulfonamide) | 24.9 mmol |

| CuSO4·5H2O | 2.3 mmol |

| 1,10-Phenanthroline | 4.4 mmol |

| K2CO3 | 44.9 mmol |

| Solvent | Toluene (40 mL) |

| Temperature | 70°C |

| Reaction time | 6–9 hours |

Synthetic Route Summary Table

| Step | Method | Key Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|---|

| Alkynyl bromide formation | Bromination of alkynyl precursor | N-bromosuccinimide (NBS), AgNO3 | Dry acetone, 10°C to RT | 78% |

| Copper-catalyzed coupling | Coupling with methanesulfonamide | CuSO4·5H2O, 1,10-phenanthroline, K2CO3 | Toluene, 70°C, 6–9 h | 61–82% |

| Palladium-catalyzed coupling | Coupling with methanesulfonamide | PdCl2(PPh3)2, CuI, triethylamine | 60°C, Ar, 2.5 h | Moderate (ca. 29%) in complex cases |

Research Findings and Notes

- The palladium-catalyzed method is useful for coupling alkynyl sulfonamides with complex aromatic systems, enabling further derivatization for pharmaceutical applications.

- Copper-catalyzed coupling offers a practical and relatively high-yielding approach for preparing this compound and related sulfonamides in a straightforward manner.

- The preparation of the alkynyl bromide intermediate is a critical step and requires careful control of reaction temperature and reagent stoichiometry to maximize yield and purity.

- Purification is typically achieved by silica gel chromatography using mixtures of methanol/chloroform or ethyl acetate/hexane depending on the polarity of the product.

Chemical Reactions Analysis

N-(2-methylbut-3-yn-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : It serves as a versatile building block in organic synthesis, enabling the creation of various complex molecules.

- Intermediate : Utilized in the synthesis of pharmaceuticals and specialty chemicals, facilitating advancements in chemical research.

2. Biology

- Biological Activity : The compound has shown potential antimicrobial and antifungal properties. Studies indicate its effectiveness against certain pathogens, making it a candidate for further research in drug development.

- Mechanism of Action : N-(2-methylbut-3-yn-2-yl)methanesulfonamide interacts with specific molecular targets, modulating biological pathways that can lead to therapeutic effects. This interaction is crucial for understanding its potential applications in treating infections.

3. Medicine

- Therapeutic Applications : Ongoing research is focused on its potential use in developing new drugs, particularly for conditions like bacterial infections and fungal diseases. Its ability to disrupt microbial functions positions it as a promising candidate for further clinical studies.

- Anticancer Research : Investigations into its cytotoxic effects on cancer cells are underway, exploring its role in inhibiting tumor growth through mechanisms similar to those observed in other sulfonamide compounds .

4. Industry

- Reagent Use : In industrial processes, this compound is employed as a reagent for producing specialty chemicals, contributing to various manufacturing sectors .

- Specialty Chemicals Production : Its application extends to the synthesis of specialty chemicals that require precise chemical functionalities, enhancing product performance across different industries.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism involved inhibition of bacterial cell wall synthesis, highlighting its potential as an antibiotic agent.

Case Study 2: Drug Development

Research focusing on the compound's role in drug discovery revealed its efficacy in inhibiting specific enzymes related to cancer cell proliferation. This study suggests that modifications to the sulfonamide structure could enhance its selectivity and potency against cancer cells .

Mechanism of Action

The mechanism of action of N-(2-methylbut-3-yn-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonamide Derivatives

Structural Variations and Substituent Effects

The target compound’s alkyne-substituted side chain distinguishes it from other methanesulfonamide derivatives. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Deficient Aryl Groups (e.g., fluorophenyl, trichlorophenyl): Enhance hydrogen-bond acceptor strength, improving binding in biological targets and catalytic reactivity .

- Heterocyclic Substituents (e.g., furymethyl): Influence solubility and stability under catalytic conditions, as seen in supercritical water gasification .

Pharmacological and Catalytic Relevance

- Medicinal Chemistry : Chlorinated and fluorinated aryl sulfonamides exhibit bioactivity, such as ceramidase inhibition and antiviral effects .

- Catalysis : Nickel-loaded catalysts promote the formation of sulfonamide intermediates in biomass conversion , while copper catalysts enable efficient N-arylation .

The tertiary alkyne in N-(2-methylbut-3-yn-2-yl)methanesulfonamide may offer unique interactions in drug design or serve as a ligand in metal catalysis, though further studies are needed.

Biological Activity

N-(2-methylbut-3-yn-2-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and potential applications.

This compound, with the CAS number 1279876-13-9, is synthesized through the reaction of methanesulfonyl chloride with 2-methylbut-3-yn-2-amine under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its functional versatility in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound modulates various biological pathways, which can lead to antimicrobial and antifungal effects. Understanding these interactions is crucial for exploring its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. For instance, it has demonstrated effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Antifungal Activity

In addition to its antibacterial effects, this compound has also been investigated for antifungal activity. Preliminary findings suggest that it may inhibit the growth of fungi such as Candida species and Aspergillus species, making it a candidate for developing antifungal therapies.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Growth inhibition | |

| Antifungal | Candida species | Growth inhibition | |

| Antifungal | Aspergillus species | Growth inhibition |

Case Study: Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of this compound, various concentrations were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value that suggests potent activity comparable to established antibiotics.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Molecular docking studies are being employed to identify specific binding sites on target proteins, which could enhance our understanding of its action at the molecular level. Additionally, there is potential for developing derivatives with improved efficacy and safety profiles based on structure–activity relationship (SAR) studies .

Q & A

How can computational methods like Density Functional Theory (DFT) be applied to predict the electronic properties of N-(2-methylbut-3-yn-2-yl)methanesulfonamide?

Answer:

DFT calculations are critical for optimizing molecular geometry, determining free energy states, and predicting UV/Vis spectra by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps). For methanesulfonamide derivatives, the PM6 method in solvent environments (e.g., water) can model bond lengths, angles, and electronic transitions. Comparative studies between experimental UV spectra and DFT-predicted transitions help validate computational models .

What crystallographic techniques are suitable for determining the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL is the gold standard for structure refinement. SHELX programs enable robust handling of twinned or high-resolution data, even for small molecules. Experimental phases can be derived via SHELXD/SHELXE , while SHELXPRO interfaces with macromolecular applications. Critical analysis of residual density maps and thermal parameters ensures structural accuracy .

How do substituents on the methanesulfonamide core influence reactivity in synthetic pathways?

Answer:

Substituents like alkynyl or tert-butyl groups (e.g., in N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide) alter steric and electronic profiles, impacting regioselectivity in alkylation or metathesis reactions. Computational modeling of substituent effects on transition states can guide synthetic design. For example, bulky groups may hinder nucleophilic attack, favoring alternative reaction pathways .

What spectroscopic methods are effective for characterizing this compound?

Answer:

- FT-IR/Raman : Identify vibrational modes of sulfonamide (-SO₂-) and alkyne (-C≡C) groups.

- NMR : H and C NMR resolve methyl/alkynyl proton environments, with shielding effects influenced by substituents.

- UV/Vis : Experimental spectra validated against DFT-predicted electronic transitions (e.g., π→π* or n→π*). Discrepancies may indicate solvent effects or conformational flexibility .

What challenges arise in achieving high regioselectivity during the synthesis of this compound?

Answer:

Regioselective alkylation requires careful control of reaction conditions (e.g., temperature, catalyst). For example, protecting groups (e.g., methanesulfonyl) can direct electrophilic attack to specific positions. Computational modeling of transition states helps predict selectivity, while kinetic studies resolve competing pathways. Contradictions between theoretical and experimental yields often stem from unaccounted solvent or steric effects .

How can contradictions between experimental and computational data for this compound be resolved?

Answer:

Discrepancies in UV/Vis spectra or reaction yields may arise from approximations in DFT functionals or solvent models. Hybrid approaches (e.g., COSMO-RS for solvation) improve accuracy. For crystallographic data, re-refinement with alternative software (e.g., Olex2 vs. SHELXL) or re-examination of hydrogen bonding networks can resolve structural ambiguities .

What role does this compound serve as a building block in complex molecule synthesis?

Answer:

Its alkyne moiety enables click chemistry (e.g., Huisgen cycloaddition), while the sulfonamide group acts as a directing group in cross-coupling reactions. For example, derivatives like N-[2-(4,5-dihydrooxazolyl)phenyl]methanesulfonamide are precursors to biofilm inhibitors (e.g., Carolacton). Mechanistic studies using kinetic isotope effects (KIEs) or isotopic labeling clarify reaction pathways .

What biochemical applications are explored for methanesulfonamide derivatives?

Answer:

Derivatives like NS-398 (a COX-2 inhibitor) are used to study enzyme inhibition mechanisms. Structure-activity relationship (SAR) analyses focus on substituent effects (e.g., nitro or cyclohexyloxy groups) on binding affinity. Competitive inhibition assays (e.g., IC₅₀ determination) and molecular docking refine pharmacophore models .

Table: Key Research Tools for Methanesulfonamide Derivatives

| Application | Method/Software | Reference |

|---|---|---|

| Crystallography | SHELXL, Olex2 | |

| DFT Calculations | Gaussian, PM6 | |

| Spectroscopic Analysis | FT-IR, NMR, UV/Vis | |

| Synthetic Optimization | Kinetic Isotope Effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.